molecular formula C11H13NO2 B2761646 Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate CAS No. 692729-88-7

Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate

Cat. No.: B2761646
CAS No.: 692729-88-7
M. Wt: 191.23
InChI Key: ZZINBZIOGWSKNS-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate (CAS: 1159819-60-9) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine scaffold with an ethyl ester substituent at position 3 . The cyclopenta[c]pyridine core distinguishes it from the more commonly studied [b]-fused isomers, as the position of the fused cyclopentane ring alters electronic properties and reactivity. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.

Properties

IUPAC Name

ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)10-9-5-3-4-8(9)6-7-12-10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZINBZIOGWSKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692729-88-7
Record name ethyl 5H,6H,7H-cyclopenta[c]pyridine-1-carboxylate
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Mechanism of Action

The mechanism of action of ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein kinase FGFR1, which plays a role in cell signaling pathways . The compound’s structure allows it to bind to the active sites of enzymes and receptors, thereby modulating their activity.

Comparison with Similar Compounds

Key Observations:

  • Ring Fusion Position : The [c]-fusion in the target compound vs. [b]-fusion in CAPD derivatives alters electron distribution, affecting adsorption behavior (e.g., corrosion inhibition) .
  • Halogenation : Bromo/chloro derivatives (e.g., 249la) exhibit increased molecular weight and reactivity, making them suitable for Suzuki-Miyaura coupling .

Physicochemical and Spectral Properties

The table below highlights comparative spectral and molecular

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Data
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate C₁₁H₁₃NO₂ 191.23 Inferred: OEt quartet (~4.6 ppm), CH₂ triplets (δ 2.8–3.1 ppm)
CAPD-1 (6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) C₂₁H₁₈N₄O 342.40 IR: C≡N stretch at 2204 cm⁻¹; ¹H NMR: aromatic protons (δ 7.31–7.59 ppm)
249la (Ethyl 1,4-dibromo derivative) C₁₁H₁₁Br₂NO₂ 349.02 ¹H NMR: bromine-induced deshielding; OEt signals retained

Notable Differences:

  • IR Spectroscopy : CAPD derivatives show distinct nitrile stretches (~2200 cm⁻¹), absent in the ester-containing target compound .
  • NMR Shifts : Halogen substituents in 249la cause significant deshielding compared to the parent ester compound .

Critical Notes and Discrepancies

Isomer Ambiguity : The evidence primarily describes the 3-carboxylate isomer (CAS: 1159819-60-9), whereas the query specifies "1-carboxylate." This discrepancy suggests either a typographical error or a lack of available data on the 1-carboxylate isomer .

Biological Data Gaps : Direct pharmacological or corrosion inhibition data for the target compound is absent in the evidence; comparisons rely on structural analogs.

Synthetic Challenges: Halogenated derivatives (e.g., 249la) face purification challenges, as noted in , unlike the parent ester compound .

Biological Activity

Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate is a heterocyclic compound characterized by a unique bicyclic structure that combines a cyclopentane ring with a pyridine moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis.

  • Molecular Formula : C₉H₁₁N O₂
  • Molar Mass : Approximately 165.19 g/mol
  • Structure : Features a fused ring system that enhances its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can participate in:

  • Hydrogen Bonding : Facilitating interactions with active sites of enzymes.
  • Coordination with Metal Ions : Enhancing its efficacy as a pharmacophore.
  • π-π Interactions : Engaging with aromatic residues within protein structures.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest it may inhibit inflammatory pathways.
  • Anticancer Potential : Its structural similarity to known anticancer agents indicates potential in cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibits inflammatory pathways
AnticancerPotential as an anticancer agent
Enzyme InteractionForms hydrogen bonds and coordinates with enzymes

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested against various cell lines, showing a dose-dependent reduction in cytokine production.

Case Study 2: Anticancer Properties

In another investigation, the compound was evaluated for its anticancer properties against several cancer cell lines. The results indicated that it could induce apoptosis and inhibit cell proliferation, suggesting its potential as a therapeutic agent in oncology.

Future Directions

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. This includes:

  • In vivo Studies : Evaluating the compound's efficacy and safety in animal models.
  • Mechanistic Studies : Understanding the molecular pathways involved in its biological activity.

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